molecular formula C5H6N2O2 B13890165 Propane, 1,3-diisocyanato- CAS No. 3753-93-3

Propane, 1,3-diisocyanato-

Cat. No.: B13890165
CAS No.: 3753-93-3
M. Wt: 126.11 g/mol
InChI Key: IKYNWXNXXHWHLL-UHFFFAOYSA-N
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Description

1,3-Diisocyanatopropane is an organic compound with the molecular formula C5H6N2O2. It is a member of the isocyanate family, characterized by the presence of two isocyanate groups (-N=C=O) attached to a propane backbone. This compound is known for its reactivity and is used in various industrial and research applications .

Preparation Methods

1,3-Diisocyanatopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-diaminopropane with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a toxic and hazardous reagent . The general reaction is as follows:

H2N(CH2)3NH2+2COCl2O=C=N(CH2)3N=C=O+4HCl\text{H}_2\text{N}-(\text{CH}_2)_3-\text{NH}_2 + 2\text{COCl}_2 \rightarrow \text{O=C=N}-(\text{CH}_2)_3-\text{N=C=O} + 4\text{HCl} H2​N−(CH2​)3​−NH2​+2COCl2​→O=C=N−(CH2​)3​−N=C=O+4HCl

Industrial production methods often involve similar reactions but on a larger scale, with additional steps for purification and stabilization of the final product .

Chemical Reactions Analysis

1,3-Diisocyanatopropane undergoes various chemical reactions, primarily due to the reactivity of its isocyanate groups. Some of the key reactions include:

    Addition Reactions: Isocyanates readily react with alcohols to form urethanes and with amines to form ureas.

    Hydrolysis: In the presence of water, isocyanates hydrolyze to form amines and carbon dioxide.

    Polymerization: 1,3-Diisocyanatopropane can polymerize with diols or diamines to form polyurethanes or polyureas, respectively.

Mechanism of Action

The reactivity of 1,3-diisocyanatopropane is primarily due to its isocyanate groups. These groups can form covalent bonds with nucleophiles such as alcohols, amines, and water. The mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, leading to the formation of urethanes, ureas, or amines . This reactivity is exploited in various applications, from polymer synthesis to biological studies.

Biological Activity

Propane, 1,3-diisocyanato- (also known as 1,3-diphenylurea) is a diisocyanate compound with significant industrial applications, particularly in the production of polyurethane materials. However, its biological activity is primarily characterized by its potential toxicity and allergenic properties. This article provides a detailed overview of its biological activity, including toxicity data, case studies, and research findings.

  • Chemical Formula : C5H6N2O2
  • Molecular Weight : 126.11 g/mol
  • Functional Groups : Contains two isocyanate (-NCO) groups.

The presence of two isocyanate groups enhances the compound's reactivity and ability to form cross-linked structures, making it valuable in various industrial applications such as foams, elastomers, and coatings.

Toxicity and Health Risks

The biological activity of propane, 1,3-diisocyanato- is primarily linked to its toxicity. Key health risks associated with exposure include:

  • Respiratory Issues : Inhalation of diisocyanates can lead to respiratory sensitization and asthma. Studies have shown that exposure can provoke allergic reactions in susceptible individuals .
  • Skin Sensitization : Contact with skin can lead to dermatitis and other allergic reactions due to the compound's ability to bind covalently with proteins .
  • Central Nervous System Effects : High levels of exposure may result in CNS depression .

Exposure Routes

The primary routes of exposure include:

  • Inhalation : Common in occupational settings where diisocyanates are used.
  • Dermal Contact : Occurs during handling or spills.
  • Ingestion : Less common but possible through contaminated food or water.

Respiratory Sensitization

A notable case involved workers in a polyurethane manufacturing facility who developed occupational asthma after prolonged exposure to diisocyanates. The study highlighted the importance of monitoring air quality and implementing safety measures to minimize inhalation risks .

Skin Reactions

Another case study documented a worker who experienced severe dermatitis after handling products containing propane, 1,3-diisocyanato-. Patch testing confirmed sensitization to the compound, underscoring the need for protective gear when working with diisocyanates.

Mechanisms of Toxicity

Research indicates that the mechanism of toxicity involves:

  • Covalent Bonding : Diisocyanates react with nucleophilic sites on proteins and other biomolecules, leading to the formation of hapten-protein complexes that trigger immune responses .
  • Inflammatory Responses : Exposure can cause inflammation in respiratory tissues, contributing to chronic respiratory conditions .

Comparative Toxicity Studies

A comparative analysis of various diisocyanates revealed that propane, 1,3-diisocyanato- exhibited similar allergenic properties to other common diisocyanates like toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI). However, the specific reactivity and sensitization potential can vary significantly among these compounds .

Data Table: Toxicological Effects Summary

Effect TypeDescriptionReference
Respiratory SensitizationAsthma and allergic reactions in exposed individuals,
Skin SensitizationDermatitis and allergic contact reactions,
CNS DepressionSevere effects at high exposure levels
Inflammatory ResponsesChronic inflammation in respiratory tissues ,

Properties

CAS No.

3753-93-3

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

1,3-diisocyanatopropane

InChI

InChI=1S/C5H6N2O2/c8-4-6-2-1-3-7-5-9/h1-3H2

InChI Key

IKYNWXNXXHWHLL-UHFFFAOYSA-N

Canonical SMILES

C(CN=C=O)CN=C=O

Origin of Product

United States

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